molecular formula C16H16N4O B13350242 8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol

8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol

Cat. No.: B13350242
M. Wt: 280.32 g/mol
InChI Key: GSTVRIYVJBUCQX-UHFFFAOYSA-N
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Description

8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[74002,7]trideca-2(7),3,5,9-tetraen-11-ol is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol

InChI

InChI=1S/C16H16N4O/c1-19-13-9-12(11-5-3-2-4-6-11)10-17-15(13)20-8-7-14(21)18-16(19)20/h2-6,9-10,14,21H,7-8H2,1H3

InChI Key

GSTVRIYVJBUCQX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N4C1=NC(CC4)O

Origin of Product

United States

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